

Benzo[d]thiazole-5-carbaldehyde CAS number and molecular weight

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Compound of Interest

Compound Name: Benzo[d]thiazole-5-carbaldehyde

Cat. No.: B112578

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In-Depth Technical Guide: Benzo[d]thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzo[d]thiazole-5-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis methodologies, and potential biological significance, offering valuable insights for professionals in drug discovery and development.

Core Compound Data

Quantitative data for **Benzo[d]thiazole-5-carbaldehyde** is summarized in the table below, providing a clear reference for its fundamental chemical properties.

Property	Value
CAS Number	394223-38-2
Molecular Weight	163.20 g/mol
Molecular Formula	C ₈ H ₅ NOS

Synthesis of Benzothiazole Derivatives:

Experimental Protocols

The synthesis of benzothiazole derivatives, including **Benzo[d]thiazole-5-carbaldehyde**, often involves the condensation of 2-aminothiophenol with a corresponding aldehyde or carboxylic acid.^[1] This reaction is a cornerstone in the formation of the benzothiazole scaffold. While a specific protocol for **Benzo[d]thiazole-5-carbaldehyde** is not readily available in the reviewed literature, a general and widely adopted experimental methodology is presented below. This can be adapted by using 4-amino-3-mercaptopbenzaldehyde as the starting material.

General Experimental Protocol: Condensation of 2-Aminothiophenol and Aldehyde

Objective: To synthesize a 2-substituted benzothiazole derivative.

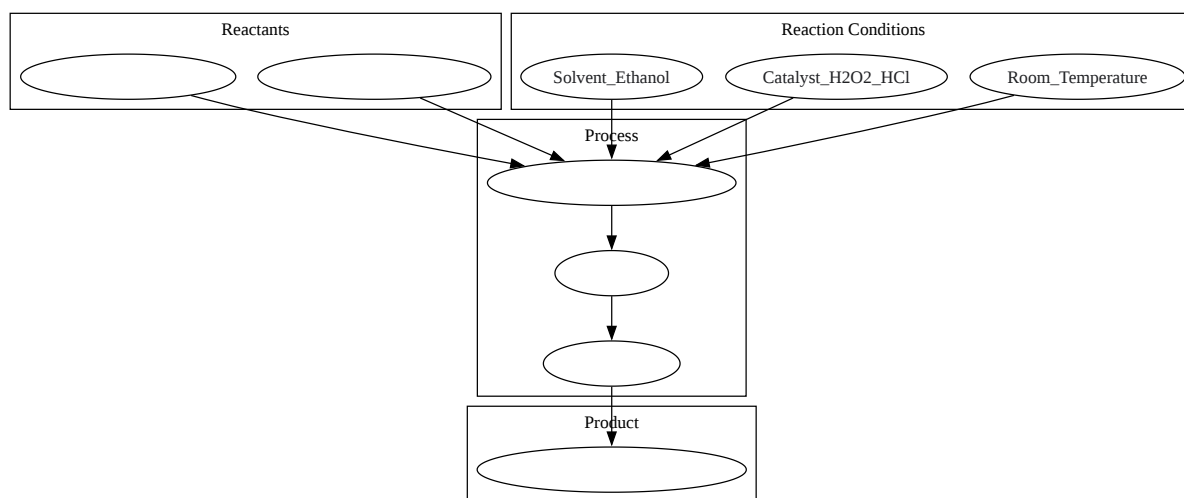
Materials:

- 2-Aminothiophenol
- Substituted Aldehyde (e.g., a protected form of 4-formylbenzaldehyde)
- Ethanol
- Catalyst (e.g., H₂O₂/HCl mixture^[1])
- Saturated sodium bicarbonate solution
- Diethyl ether
- Anhydrous sodium sulfate
- Brine solution

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the substituted aldehyde (1 equivalent) in ethanol.

- **Catalyst Addition:** To the stirred solution, add the $\text{H}_2\text{O}_2/\text{HCl}$ catalyst mixture. A typical ratio found to be effective is 1:1:6:3 of 2-aminothiophenol to aromatic aldehyde to H_2O_2 to HCl .^[1]
- **Reaction Monitoring:** The reaction mixture is typically stirred at room temperature for a specified duration, which can range from 1 to several hours.^[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is poured into ice-cold water. The solution is then neutralized with a saturated sodium bicarbonate solution.
- **Extraction:** The aqueous layer is extracted multiple times with diethyl ether.
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed under reduced pressure to yield the crude product.
- **Characterization:** The final product is purified by a suitable method, such as column chromatography, and its structure is confirmed by spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry).



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Caption: Potential inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

Conclusion

Benzo[d]thiazole-5-carbaldehyde, with its defined chemical properties, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The robust synthetic methodologies available for the benzothiazole scaffold, coupled with the diverse biological activities exhibited by this class of compounds, underscore its importance in modern medicinal chemistry. Further research into the specific biological targets and mechanisms of action of **Benzo[d]thiazole-5-carbaldehyde** is warranted to fully

elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

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References

- 1. mdpi.com [mdpi.com]
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